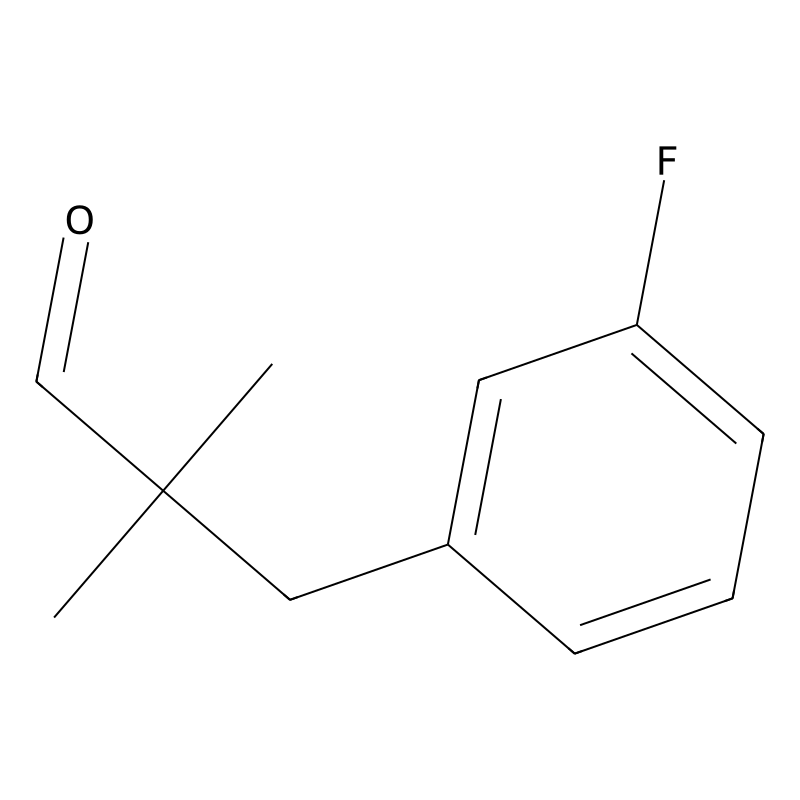

3-(3-Fluorophenyl)-2,2-dimethylpropanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bio-orthogonal Click Chemistry

Scientific Field: Biochemistry

Application Summary: Bio-orthogonal click chemistry is a set of reactions that target non-native molecules within biological systems.

Methods of Application: The methodology involves using bio-orthogonal click reactions to modify biological systems.

Results or Outcomes: This methodology has shown versatility and potential in diverse scientific contexts, from cell labelling to biosensing and polymer synthesis.

Synthetic Cathinones

Scientific Field: Forensic Toxicology

Application Summary: Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS).

Results or Outcomes: 29 synthetic cathinones have been detected for the first time from early 2019 to mid-2022.

3-(3-Fluorophenyl)-2,2-dimethylpropanal is an organic compound characterized by its unique structure, which includes a fluorophenyl group and a dimethylpropanal moiety. Its molecular formula is C₁₁H₁₅F₁O, and it has a molecular weight of 182.23 g/mol. The presence of the fluorine atom in the para position of the phenyl ring imparts distinct electronic properties to the compound, potentially influencing its reactivity and interactions with biological systems.

The chemical behavior of 3-(3-Fluorophenyl)-2,2-dimethylpropanal is largely dictated by its functional groups. Key reactions include:

- Oxidation: The aldehyde group can be oxidized to form a corresponding carboxylic acid.

- Reduction: The aldehyde can be reduced to form an alcohol.

- Nucleophilic Substitution: The fluorine atom can be substituted by various nucleophiles, altering the compound's reactivity and properties.

These reactions make the compound a versatile intermediate in organic synthesis.

Research on 3-(3-Fluorophenyl)-2,2-dimethylpropanal indicates potential biological activity, particularly in medicinal chemistry. Compounds with similar structures have been investigated for their interactions with various biological targets, including enzymes and receptors. The fluorine substituent may enhance binding affinity due to its electronegativity, making it a candidate for further pharmacological studies .

Synthesis of 3-(3-Fluorophenyl)-2,2-dimethylpropanal can be achieved through several methods:

- Aldol Condensation: A common method involves the condensation of 3-fluorobenzaldehyde with isobutyraldehyde under basic conditions.

- Grignard Reaction: Another approach utilizes a Grignard reagent derived from 3-fluorobenzene to react with an appropriate carbonyl compound .

These methods allow for the efficient production of the compound while enabling modifications to optimize yield and purity.

The applications of 3-(3-Fluorophenyl)-2,2-dimethylpropanal are diverse:

- Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Development: Due to its potential biological activity, it may be explored as a lead compound for drug development.

- Material Science: Its unique properties could be leveraged in developing specialty chemicals and materials .

Interaction studies of 3-(3-Fluorophenyl)-2,2-dimethylpropanal focus on its binding capabilities with biological targets. Preliminary studies suggest that compounds with similar structures exhibit varying degrees of interaction depending on the substituents present. This highlights the importance of structural modifications in enhancing biological activity and specificity .

Several compounds share structural similarities with 3-(3-Fluorophenyl)-2,2-dimethylpropanal:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(4-Fluorophenyl)-2,2-dimethylpropanal | Para-fluorinated phenyl group | Different electronic properties due to para position |

| 3-(3-Bromophenyl)-2,2-dimethylpropanal | Bromine substituent instead of fluorine | Enhanced reactivity due to bromine's leaving ability |

| 3-(Phenyl)-2,2-dimethylpropanal | No halogen substituent | Lacks the electronic effects imparted by halogens |

Uniqueness: The unique combination of a fluorinated phenyl group with a dimethylpropanal structure sets this compound apart from its analogs. The presence of fluorine enhances its reactivity and potential biological interactions compared to non-fluorinated or differently substituted analogs .

Boiling and Melting Points

Specific boiling point and melting point data for 3-(3-Fluorophenyl)-2,2-dimethylpropanal are not available in the current literature [1]. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. Related fluorinated aldehydes and 3-fluorophenyl derivatives show varying thermal properties depending on their molecular structure and substitution patterns.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Profile

Nuclear Magnetic Resonance spectroscopic data for 3-(3-Fluorophenyl)-2,2-dimethylpropanal shows characteristic signals consistent with its molecular structure. The aldehyde proton typically appears as a singlet at approximately 9.5-10.0 parts per million in proton Nuclear Magnetic Resonance spectra . The fluorophenyl aromatic protons exhibit characteristic splitting patterns in the range of 6.7-7.4 parts per million due to coupling with the fluorine atom .

The 2,2-dimethyl groups produce a distinctive singlet signal, typically observed around 1.0-1.2 parts per million [9]. The methylene protons connecting the dimethylpropanal unit to the fluorophenyl ring appear as a singlet around 2.8-3.2 parts per million due to the quaternary carbon environment [9].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy would show a characteristic signal for the fluorine atom on the aromatic ring, typically appearing in the range of -110 to -115 parts per million relative to trichlorofluoromethane standard [10].

Infrared Spectroscopic Features

Infrared spectroscopy of 3-(3-Fluorophenyl)-2,2-dimethylpropanal would be expected to show characteristic absorption bands corresponding to its functional groups. The carbonyl stretch of the aldehyde group typically appears as a strong absorption around 1720-1740 cm⁻¹ [11]. The carbon-hydrogen stretches of the aldehyde group would appear around 2720-2820 cm⁻¹ [11].

Aromatic carbon-carbon stretches would be observed in the 1450-1600 cm⁻¹ region, while carbon-fluorine stretching vibrations typically appear around 1000-1300 cm⁻¹ [11]. The presence of the fluorine substituent on the aromatic ring would also influence the aromatic carbon-hydrogen bending modes and out-of-plane deformation bands [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-(3-Fluorophenyl)-2,2-dimethylpropanal would be expected to show a molecular ion peak at m/z 180, corresponding to its molecular weight. Characteristic fragmentation patterns would include loss of the aldehyde hydrogen to give an m/z 179 fragment, and fragmentation of the alkyl chain connecting the fluorophenyl group to the aldehyde functionality [12].

The fluorophenyl fragment would be expected to appear as a base peak or prominent fragment, typically at m/z values corresponding to fluorotoluene or fluorobenzyl cations. The presence of fluorine would create characteristic isotope patterns and influence the fragmentation pathways compared to non-fluorinated analogs [13].

Solubility Parameters

Solubility data for 3-(3-Fluorophenyl)-2,2-dimethylpropanal in various solvents is not available in current literature [1]. The solubility characteristics of organic compounds are influenced by molecular structure, polarity, and intermolecular interactions. The presence of the fluorine atom on the aromatic ring introduces dipolar character to the molecule, which would be expected to affect its solubility profile compared to non-fluorinated analogs [2].

Fluorinated organic compounds often exhibit unique solubility characteristics, with reduced solubility in water but modified solubility in organic solvents compared to their hydrocarbon counterparts [2]. The carbonyl group of the aldehyde functionality would contribute to potential hydrogen bonding interactions with protic solvents.